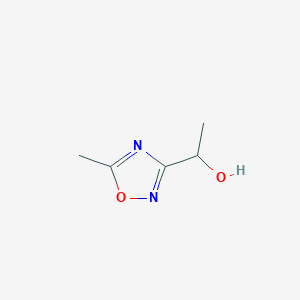

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Description

The exact mass of the compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)9-7-5/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMLNFVUVVWVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592586-37-2 | |

| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyl-1,2,4-Oxadiazole Derivatives

Foreword: The 1,2,4-Oxadiazole Core in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it an attractive scaffold for the development of novel therapeutic agents. As a bioisostere for esters and amides, the 1,2,4-oxadiazole moiety can enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates.[1][2] The 5-methyl-1,2,4-oxadiazole core, in particular, offers a versatile platform for derivatization at the C3 position, allowing for the fine-tuning of pharmacological activity. However, the successful application of these derivatives in drug development is intrinsically linked to their thermodynamic stability. A thorough understanding of their behavior under thermal stress is paramount for ensuring drug product safety, efficacy, and shelf-life.

This technical guide provides a comprehensive overview of the thermodynamic stability of 5-methyl-1,2,4-oxadiazole derivatives. We will delve into the theoretical underpinnings of their stability, explore common decomposition pathways, and detail the experimental and computational methodologies used to assess their thermal properties. Furthermore, we will examine the influence of substituents at the C3 position on the overall stability of the heterocyclic core, providing researchers and drug development professionals with the critical knowledge to advance their work with this important class of compounds.

Theoretical Framework of 1,2,4-Oxadiazole Stability

The thermodynamic stability of the 1,2,4-oxadiazole ring is a complex interplay of aromaticity, bond energies, and electronic effects. While possessing some aromatic character, the 1,2,4-oxadiazole nucleus has a relatively low level of aromaticity, and the inherent weakness of the N-O bond makes it susceptible to cleavage under thermal or photochemical conditions.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of oxadiazole isomers. These studies consistently show that the 1,3,4-oxadiazole isomer is the most thermodynamically stable, followed by the 1,2,4-oxadiazole.[3][4] The higher stability of the 1,3,4-isomer can be attributed to a more favorable arrangement of heteroatoms, leading to stronger bonds and greater resonance stabilization.

The stability of a given 5-methyl-1,2,4-oxadiazole derivative is significantly influenced by the nature of the substituent at the C3 position. The electronic properties of this substituent can either stabilize or destabilize the ring through inductive and resonance effects.

Decomposition Pathways of the 1,2,4-Oxadiazole Ring

The thermal decomposition of 1,2,4-oxadiazoles can proceed through several pathways, with the specific mechanism often dependent on the substitution pattern and the reaction conditions. For 3,5-disubstituted-1,2,4-oxadiazoles, three primary decomposition pathways have been proposed.[5]

-

Path A: Retro-1,3-Dipolar Cycloaddition: This pathway involves the cleavage of the O(1)-C(5) and C(3)-N(4) bonds, leading to the formation of nitrile and nitrile oxide fragments. The nitrile oxide can then rearrange to an isocyanate.

-

Path B: Concerted Rearrangement: A one-step process involving the cleavage of the O(1)-N(2) and C(3)-N(4) bonds with a concurrent migration of the substituent at C(5) to N(4).

-

Path C: Acylnitrene Intermediate: A two-step pathway involving fragmentation to a nitrile and an acylnitrene intermediate, which subsequently rearranges to an isocyanate.

The Boulton-Katritzky rearrangement is another notable thermal transformation of 1,2,4-oxadiazoles, involving an internal nucleophilic substitution. Mechanistic studies have explored the role of solvents, reaction conditions, and substituents on this rearrangement.

Below is a diagram illustrating the primary proposed thermal decomposition pathways for a generic 3,5-disubstituted 1,2,4-oxadiazole.

Caption: Proposed thermal decomposition pathways for 3,5-disubstituted 1,2,4-oxadiazoles.

Experimental Methodologies for Assessing Thermodynamic Stability

The thermodynamic stability of 5-methyl-1,2,4-oxadiazole derivatives is primarily evaluated using thermal analysis techniques. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is a crucial technique for determining the thermal stability and decomposition behavior of pharmaceutical compounds.[8]

Experimental Protocol: TGA for a 5-Methyl-1,2,4-Oxadiazole Derivative

-

Sample Preparation: Accurately weigh 5-10 mg of the purified and dried 5-methyl-1,2,4-oxadiazole derivative into a TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition point (e.g., 400 °C).

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of weight loss versus temperature.

-

The onset temperature of decomposition is determined from the point of significant weight loss.

-

The number of decomposition steps and the weight loss associated with each step can be analyzed to infer the decomposition mechanism.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine thermal transitions such as melting, crystallization, and decomposition.[11]

Experimental Protocol: DSC for a 5-Methyl-1,2,4-Oxadiazole Derivative

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan (typically aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Select the desired atmosphere and flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up.

-

The onset temperature and the peak maximum of the decomposition exotherm provide information about the thermal stability.

-

The enthalpy of decomposition can be calculated from the area under the decomposition peak.[12]

-

Caption: A typical workflow for the thermal analysis of 5-methyl-1,2,4-oxadiazole derivatives.

Influence of Substituents on Thermodynamic Stability

In general, the introduction of electron-withdrawing groups, particularly nitro groups (-NO₂), tends to decrease the thermal stability of the 1,2,4-oxadiazole ring.[13] This is because these groups can destabilize the ring electronically and provide pathways for decomposition. Conversely, the introduction of amino groups (-NH₂) can, in some cases, increase thermal stability through the formation of intermolecular hydrogen bonds, which can stabilize the crystal lattice.[14]

The following table summarizes the decomposition temperatures of some 1,2,4-oxadiazole derivatives from the literature, illustrating the impact of different substituents. It is important to note that these are not all 5-methyl derivatives, but they provide a useful comparison.

| Compound/Substituents | Decomposition Temperature (°C) | Reference |

| 3,5-Diphenyl-1,2,4-oxadiazole | Stable up to 296 °C (distillable) | [5] |

| Azo-substituted 1,2,4-oxadiazoles | > 220 °C | [15] |

| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole (NTOM) | 241.1 °C | [14] |

| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA) | 266.0 °C | [14] |

| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN) | 183.4 °C | [14] |

These examples highlight the significant range of thermal stabilities that can be achieved through substituent modification. The increased stability of NTOA compared to NTOM suggests that the amino group contributes to the overall stability, potentially through hydrogen bonding. The lower stability of BODN, which contains energetic nitrate ester groups, demonstrates the destabilizing effect of highly energetic functionalities.

Computational Modeling of Thermodynamic Stability

In the absence of extensive experimental thermodynamic data, computational chemistry provides a powerful tool for predicting the stability of 5-methyl-1,2,4-oxadiazole derivatives. DFT calculations can be employed to determine key thermodynamic parameters and to explore decomposition pathways.

Key Computational Parameters:

-

Heat of Formation (ΔHf): A fundamental measure of a molecule's stability. Lower or more negative values indicate greater stability.

-

HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap generally correlates with greater kinetic stability.[16]

-

Bond Dissociation Energies (BDEs): Calculation of the energy required to break specific bonds within the molecule can help identify the weakest link and the likely initiation step of decomposition. The N-O bond is often the focal point of such studies in 1,2,4-oxadiazoles.

-

Reaction Energy Profiles: Mapping the energy landscape of proposed decomposition pathways can help determine the most likely mechanism and the activation energies involved.[17]

DFT studies have been used to rationalize the product selectivity in photoinduced rearrangements of 1,2,4-oxadiazoles by calculating the standard free energies of reactants, products, and intermediates.[18] Such computational approaches can guide the design of more stable derivatives by predicting the effects of different substituents on the thermodynamic properties of the molecule.

Conclusion and Future Perspectives

The 5-methyl-1,2,4-oxadiazole scaffold is a valuable building block in medicinal chemistry, but its successful application hinges on a clear understanding of its thermodynamic stability. This guide has provided a comprehensive overview of the theoretical principles, decomposition pathways, and analytical techniques relevant to the study of these compounds.

While general trends in stability can be inferred, there is a clear need for more systematic experimental and computational studies focused specifically on 3-substituted-5-methyl-1,2,4-oxadiazole derivatives. Such studies should aim to:

-

Generate a library of these compounds with diverse electronic and steric properties at the C3 position.

-

Perform detailed thermal analysis (TGA and DSC) to obtain quantitative data on their decomposition temperatures and enthalpies.

-

Conduct in-depth mechanistic studies to identify the primary decomposition products and elucidate the reaction pathways.

-

Develop robust quantitative structure-stability relationships (QSSRs) using computational modeling to predict the thermal stability of novel derivatives.

By addressing these knowledge gaps, the drug discovery community can more effectively leverage the potential of 5-methyl-1,2,4-oxadiazole derivatives to develop safer and more stable therapeutic agents.

References

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link][8]

-

Lab Manager. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link][7]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link][6]

-

Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link][19]

-

Arkat USA, Inc. Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. [Link][5]

-

DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). [Link][20]

-

Yang, Z. et al. Thermal decomposition regulated by the regioisomerism effect in high-nitrogen azole-based energetic materials. [Link][21]

-

Chiacchio, U. et al. (2009). Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement. J Org Chem, 74(1), 351-8. [Link][22]

-

Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. [Link][23]

-

Ali, A. et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7545. [Link][16]

-

Pace, A. et al. (2006). Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. J Org Chem, 71(7), 2740-9. [Link][18]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link][24]

-

Cooper, A. (2007). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods Mol Biol, 354, 135-50. [Link][26]

-

Pace, A. & Buscemi, S. (2010). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 14(4), 376-397. [Link]

-

Energetic 1,2,4-oxadiazoles: synthesis and properties. [Link][1]

-

Zhang, J. et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 123. [Link][13]

-

Azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials. [Link][15]

-

Liu, Y. et al. (2021). 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances. Molecules, 26(23), 7111. [Link][14]

-

Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. [Link][27]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link][3]

-

Zhang, J. et al. (2014). Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials. RSC Advances, 4(91), 49669-49675. [Link][28]

-

Zhang, J. et al. (2014). Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials. RSC Advances, 4(91), 49669-49675. [Link][29]

-

Goldsmith, C. F. et al. (2021). Thermal Decomposition of Gas-Phase Bis(1,2,4-oxadiazole)bis(methylene) Dinitrate (BODN): A CCSD(T)-F12/DFT-Based Study of Reaction Pathways. The Journal of Physical Chemistry A, 125(41), 9175-9190. [Link][17]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link][4]

-

TCA Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. [Link][10]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link][11]

-

Pagoria, P. F. et al. (2023). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). [Link][30]

-

Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. [Link][12]

-

Qin, B. et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. [Link][31]

-

Maccallini, C. et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie. [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 4. scirp.org [scirp.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. improvedpharma.com [improvedpharma.com]

- 7. veeprho.com [veeprho.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. alan-cooper.org.uk [alan-cooper.org.uk]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. torontech.com [torontech.com]

- 12. sfu.ca [sfu.ca]

- 13. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 20. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 21. papers.ssrn.com [papers.ssrn.com]

- 22. Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. eng.uc.edu [eng.uc.edu]

- 28. discovery.researcher.life [discovery.researcher.life]

- 29. Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. osti.gov [osti.gov]

- 31. ipbcams.ac.cn [ipbcams.ac.cn]

The Oxadiazole-Ethanol Scaffold: Physiochemical Tuning for Drug Discovery

Executive Summary

The oxadiazole-substituted ethanol motif represents a strategic structural hybrid in modern medicinal chemistry, merging the bioisosteric utility of the oxadiazole ring with the physiochemical modulation capabilities of a hydroxyethyl side chain. This guide analyzes the physiochemical characteristics of this scaffold, specifically focusing on the 1,2,4- and 1,3,4-oxadiazole isomers substituted with a 2-hydroxyethyl group (

This motif is primarily utilized to:

-

Enhance Metabolic Stability: Acting as a hydrolytically stable bioisostere for esters and labile amides.

-

Modulate Lipophilicity (LogP): Lowering LogP relative to carbocyclic aromatics while maintaining hydrophobic contacts.

-

Improve Aqueous Solubility: Leveraging the H-bond acceptor (HBA) nature of the ring and the H-bond donor/acceptor (HBD/A) nature of the hydroxyl group.

Part 1: Structural & Electronic Profile

The Oxadiazole Core

The oxadiazole ring is a five-membered heteroaromatic system containing one oxygen and two nitrogen atoms.[1][2] It exists in four isomeric forms, but only the 1,2,4- and 1,3,4- isomers are widely used in drug discovery due to their stability.[3]

-

Electronic Nature: The ring is electron-deficient (

-deficient), making it resistant to oxidative metabolism but susceptible to nucleophilic attack under extreme conditions. -

Dipole Moment: High dipole moments (approx. 3.0–4.0 D) contribute to strong electrostatic interactions with protein targets.

-

Basicity: The ring nitrogens are very weakly basic (

of conjugate acid

The Ethanol Side Chain Effect

Attaching a 2-hydroxyethyl group (

-

H-Bonding Network: The hydroxyl group acts as a primary H-bond donor, while the ring nitrogens act as acceptors. This duality disrupts crystal lattice energy, often lowering the melting point and enhancing solubility.

-

Solvation: The flexible ethyl linker allows the hydroxyl group to orient into bulk solvent, improving the hydration shell around the lipophilic aromatic core.

Part 2: Physiochemical Profiling

The following table contrasts the oxadiazole-ethanol scaffold with the ester-ethanol analog it often replaces.

Table 1: Comparative Physiochemical Metrics

| Property | Ester Scaffold ( | Oxadiazole Scaffold ( | Impact in Drug Design |

| Hydrolytic Stability | Low (Cleaved by esterases) | High (Stable to hydrolysis) | Increases |

| H-Bond Acceptors | 2-3 (Carbonyl O, Ether O) | 3-4 (Ring Ns, Ring O, Side chain O) | Enhanced target binding via specific H-bonds. |

| H-Bond Donors | 1 (Hydroxyl) | 1 (Hydroxyl) | Maintained donor capability for solvent interaction. |

| LogP (Lipophilicity) | Variable (Reference) | Lower ( | Improves solubility; reduces non-specific binding. |

| Polar Surface Area | Increases polarity; may reduce BBB permeability slightly. | ||

| pKa (Basicity) | Neutral | Weakly Basic ( | No ionization at physiological pH; neutral profile maintained. |

Lipophilicity and Solubility Tuning

The oxadiazole ring is less lipophilic than a phenyl ring or a thiophene. When combined with the hydroxyethyl group, the

Metabolic Stability Mechanism

Esters are rapidly hydrolyzed by plasma esterases (e.g., carboxylesterases). The oxadiazole ring mimics the planar geometry and electronic distribution of the ester group (bioisosterism) but lacks the electrophilic carbonyl carbon susceptible to water/enzyme attack.

Figure 1: Comparative metabolic fate. The oxadiazole scaffold evades rapid esterase cleavage, shifting clearance to slower oxidative pathways.

Part 3: Experimental Protocols

Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanol

This protocol describes the synthesis of a 5-substituted-1,2,4-oxadiazole bearing the hydroxyethyl side chain. This specific regiochemistry is achieved by reacting an arylamidoxime with a propionic acid derivative.

Reaction Scheme:

Reagents:

-

Benzamidoxime (10 mmol)

- -Propiolactone (Caution: Carcinogen) OR Ethyl 3-hydroxypropionate (Safer alternative, 12 mmol)

-

Sodium Ethoxide (

wt in ethanol) or Potassium tert-butoxide -

Anhydrous Ethanol or Toluene

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve Benzamidoxime (

, -

Addition: Add Sodium Ethoxide solution (

). Stir at room temperature for 30 minutes to generate the amidoximate anion. -

Cyclization: Add Ethyl 3-hydroxypropionate (

, -

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The amidoxime spot should disappear. -

Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Extraction: Resuspend the residue in water (

) and extract with Ethyl Acetate ( -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0–60% EtOAc in Hexane). -

Yield: Expect a white to off-white solid/oil. Yields typically range from 60–80%.[4]

Figure 2: Synthetic workflow for the 1,2,4-oxadiazole-ethanol scaffold via the amidoxime route.

Physiochemical Characterization: LogP Determination (Shake-Flask Method)

While computational methods (cLogP) are useful, experimental validation is required for novel scaffolds.

-

Preparation: Prepare mutually saturated solvents: n-Octanol saturated with water, and Water (phosphate buffer pH 7.4) saturated with n-Octanol.

-

Dissolution: Dissolve the test compound (

) in the water-saturated octanol phase ( -

Partitioning: Add octanol-saturated buffer (

) to the vial. Vortex vigorously for 5 minutes and centrifuge at 2000 rpm for 10 minutes to separate phases. -

Measurement: Carefully sample the octanol layer. Measure UV absorbance (

). -

Calculation:

Part 4: References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.[5] Link

-

Pace, A., & Pierro, P. "The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Organic Synthesis." Organic & Biomolecular Chemistry, 2009. Link

-

Jakopin, Z. "Bioisosteric Replacements of the Ester Group in Drug Design." Current Medicinal Chemistry, 2018. Link

-

Tetko, I. V., et al. "Virtual Computational Chemistry Laboratory – Design and Description." Journal of Computer-Aided Molecular Design, 2005. Link

-

European Bioinformatics Institute. "ChEMBL Database: 1,2,4-Oxadiazole Derivatives." EBI, 2024. Link

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

A Technical Guide to Predicting the Metabolic Stability of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1] This guide provides a comprehensive framework for assessing the metabolic fate of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol, a novel chemical entity featuring a 1,2,4-oxadiazole core. As a Senior Application Scientist, this document moves beyond mere protocol recitation to instill a deep, mechanistic understanding of the experimental choices and the logic of data interpretation. We will dissect the molecule's structural liabilities, outline a tiered in vitro and in vivo testing strategy, and provide self-validating, detailed experimental protocols. The objective is to equip drug development professionals with the expertise to confidently predict the metabolic clearance of this compound and make data-driven decisions for project advancement.

Introduction: The Imperative of Metabolic Stability

In drug discovery, a candidate's journey is perilous; a significant portion of failures in clinical trials can be attributed to suboptimal pharmacokinetic properties.[2] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of a viable pharmacokinetic profile.[1] Compounds that are metabolized too rapidly (low stability) often fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly (high stability) can accumulate, leading to potential toxicity.[3] Therefore, an early and accurate assessment of metabolic stability is not just a screening step but a fundamental component of rational drug design, enabling chemists to build more robust molecules through structure-activity and structure-metabolism relationships.[4]

This guide focuses on 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol. We will explore its potential metabolic "soft spots" and present a multi-tiered strategy to characterize its stability, from high-throughput in vitro assays to definitive in vivo studies.

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of a molecule is written in its structure. A thorough analysis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol allows us to hypothesize its primary metabolic pathways.

-

The 1,2,4-Oxadiazole Ring: This heterocycle is often employed in medicinal chemistry as a bioisostere for esters and amides to enhance metabolic stability.[5] While generally robust, the ring system is not metabolically inert. The electron-deficient nature of the ring can influence the metabolism of its substituents.[6] In some cases, cytochrome P450 (CYP) enzymes can mediate the oxidative ring opening of related oxadiazole structures, though this is often a minor pathway.[7]

-

The 5-Methyl Group: Aliphatic methyl groups attached to aromatic or heteroaromatic rings are classic sites for Phase I oxidation. Cytochrome P450 enzymes, particularly isoforms like CYP3A4, readily hydroxylate these groups to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.[8] This is a highly probable metabolic route for this compound.

-

The Ethan-1-ol Group: This secondary alcohol presents two key metabolic possibilities:

-

Phase I Oxidation: The hydroxyl group can be oxidized by alcohol dehydrogenases or CYPs to form the corresponding ketone.

-

Phase II Conjugation: The hydroxyl group is a prime handle for conjugation reactions, most commonly with glucuronic acid via UDP-glucuronosyltransferases (UGTs), to form a more water-soluble glucuronide metabolite for excretion.

-

Given these features, we can predict several major metabolic pathways, which are prime targets for investigation in subsequent experimental work.

Caption: Predicted metabolic pathways for the title compound.

Tier 1 Strategy: In Vitro Liver Microsomal Stability Assay

The first step in experimentally assessing metabolic stability is often an in vitro liver microsomal stability assay.

Expertise & Rationale: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[9] They are enriched with the majority of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10][11] This assay is a cost-effective, high-throughput method to specifically evaluate a compound's susceptibility to oxidative metabolism, which is a primary clearance route for a majority of drugs.[12] By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate of its disappearance over time.[10][12]

Trustworthiness (Self-Validation): To ensure the integrity of the results, the protocol must include controls:

-

Positive Controls: Compounds with known metabolic rates (e.g., Verapamil for high clearance, Diazepam for low clearance) are run in parallel to confirm the enzymatic activity of the microsomal batch.[13]

-

Negative Control: A "minus cofactor" incubation (without NADPH) is critical to distinguish between enzymatic degradation and simple chemical instability of the compound in the assay buffer.[12]

Detailed Experimental Protocol: Liver Microsomal Stability

-

Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.[14]

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]

-

Prepare stock solutions of the test compound, positive controls, and internal standard (for LC-MS/MS analysis) in an appropriate solvent like DMSO. The final DMSO concentration in the incubation should be ≤ 0.25% to avoid enzyme inhibition.[12][14]

-

-

Reaction Mixture:

-

Initiation and Incubation:

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[13]

-

Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.[10] This step precipitates the proteins and stops all enzymatic activity.

-

-

Sample Processing and Analysis:

Data Presentation and Analysis

The disappearance of the parent compound follows first-order kinetics. By plotting the natural logarithm of the percentage of compound remaining versus time, a linear relationship is obtained.

-

Half-Life (t½): Calculated from the slope (k) of the line: t½ = 0.693 / k

-

Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize the drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein amount in mg) [10]

| Parameter | Typical Value | Interpretation |

| t½ (minutes) | > 30 | Low Clearance |

| 10 - 30 | Medium Clearance | |

| < 10 | High Clearance | |

| CLint (µL/min/mg) | < 10 | Low Clearance |

| 10 - 80 | Medium Clearance | |

| > 80 | High Clearance |

Caption: General classification of microsomal stability data.

Caption: Workflow for the liver microsomal stability assay.

Tier 2 Strategy: In Vitro Hepatocyte Stability Assay

If a compound shows moderate to high stability in microsomes, or if contributions from non-CYP or Phase II metabolism are suspected, the next logical step is a hepatocyte stability assay.

Expertise & Rationale: Unlike microsomes, intact hepatocytes (typically cryopreserved) contain the full complement of drug-metabolizing machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs), necessary cofactors, and drug transporters.[16][17] This provides a more physiologically relevant and comprehensive assessment of a compound's metabolic fate within the liver cell.[2][17] This assay is crucial for compounds like 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol, which has a hydroxyl group susceptible to Phase II conjugation.

Trustworthiness (Self-Validation):

-

Positive Controls: Use compounds known to be cleared by both Phase I and Phase II pathways (e.g., Testosterone, 7-Ethoxycoumarin).[13]

-

Negative Control: Heat-inactivated hepatocytes can be used to control for non-enzymatic degradation.[2]

-

Viability Check: Cell viability (e.g., via Trypan Blue exclusion) must be confirmed before starting the experiment to ensure the cells are metabolically competent.

Detailed Experimental Protocol: Hepatocyte Stability

-

Hepatocyte Preparation:

-

Incubation Setup:

-

Time-Point Sampling:

-

Sample Processing and Analysis:

-

Process samples via centrifugation and analyze the supernatant using LC-MS/MS for the parent compound.[18]

-

Data Analysis and IVIVE

Data analysis is similar to the microsomal assay, yielding a t½ and an in vitro intrinsic clearance (CLint). However, CLint is expressed in µL/min/10^6 cells.

In Vitro-In Vivo Extrapolation (IVIVE): A key advantage of hepatocyte data is its utility in predicting human hepatic clearance (in vivo).[19] The in vitro CLint is scaled up using physiological parameters:

Predicted Hepatic Clearance (CLh) = (CLint * Hepatocellularity * Liver Weight) / Body Weight

Where hepatocellularity is the number of hepatocytes per gram of liver (e.g., ~120 x 10^6 cells/g for humans).[18] This prediction helps to estimate the in vivo half-life and potential bioavailability of the drug candidate before advancing to animal studies.[19]

Caption: Workflow for the hepatocyte stability assay.

Tier 3 Strategy: In Vivo Pharmacokinetic (PK) Studies

While in vitro assays are powerful predictive tools, the definitive assessment of a compound's metabolic fate requires an in vivo study.[20]

Expertise & Rationale: In vivo PK studies, typically conducted first in rodent species (e.g., mice, rats), provide a holistic view of the compound's absorption, distribution, metabolism, and excretion (ADME).[21][22] These studies are essential to understand how the predictions from in vitro systems translate to a whole, living organism and to calculate critical parameters like bioavailability and total body clearance.[23][24]

Typical Experimental Design: Rodent PK Study

-

Animal Models: Use common laboratory strains (e.g., Sprague-Dawley rats). Studies can be tailored for different administration routes.[22][23]

-

Dosing: Administer the compound intravenously (IV) and orally (PO) to separate groups of animals. The IV dose provides direct information on clearance and volume of distribution, while the PO dose allows for the assessment of oral absorption and bioavailability.[22]

-

Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[22]

-

Bioanalysis: Process blood to plasma and quantify the concentration of the parent drug (and potentially key metabolites) using a validated LC-MS/MS method.[23]

Key Pharmacokinetic Parameters

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes.

-

Half-life (t½): The time required for the plasma concentration to decrease by half.

-

Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Integrated Data Interpretation and Decision Making

The power of this tiered approach lies in the synthesis of all data points. The results from each stage inform the next and build a comprehensive profile that guides the drug discovery project.

Caption: A decision-making tree based on metabolic stability data.

-

Scenario 1: High In Vitro Instability: If the compound is rapidly cleared in microsomes (t½ < 10 min), it suggests a major liability in CYP-mediated metabolism. The project team should prioritize medicinal chemistry efforts to block this metabolic "soft spot" (e.g., by replacing the methyl group with a more stable isostere like a cyclopropyl group) before investing in further studies.[4][25]

-

Scenario 2: Good Microsomal, Poor Hepatocyte Stability: If the compound is stable in microsomes but shows rapid clearance in hepatocytes, this strongly implicates non-CYP Phase I enzymes or, more likely, Phase II conjugation as the primary clearance pathway. Metabolite identification studies would be crucial to confirm this and guide optimization.

-

Scenario 3: Good In Vitro Stability: If the compound demonstrates low clearance in both microsomal and hepatocyte assays, leading to a favorable in vivo clearance prediction, it is a strong candidate to advance to in vivo pharmacokinetic studies to confirm its behavior in a whole organism.[24]

Conclusion

The assessment of metabolic stability for a novel compound like 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a systematic, multi-faceted process. It begins with a predictive analysis based on chemical structure and progresses through a logical, tiered experimental approach. By integrating data from high-throughput microsomal assays, more comprehensive hepatocyte studies, and definitive in vivo pharmacokinetic evaluations, researchers can build a robust understanding of a compound's metabolic liabilities. This in-depth knowledge is paramount for making informed, go/no-go decisions and for guiding the chemical optimization efforts necessary to develop a successful drug candidate with a desirable pharmacokinetic profile.

References

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 22, 2026, from [Link]

-

Microsomal Stability Assay Protocol | AxisPharm. (n.d.). AxisPharm. Retrieved February 22, 2026, from [Link]

-

In Vivo PK Studies - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 22, 2026, from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved February 22, 2026, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

In Vivo PK/PD Study Services | Reaction Biology. (n.d.). Reaction Biology. Retrieved February 22, 2026, from [Link]

-

In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (2021, June 2). Symeres. Retrieved February 22, 2026, from [Link]

-

in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved February 22, 2026, from [Link]

-

In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.). Selvita. Retrieved February 22, 2026, from [Link]

-

Services for in vitro Metabolism research - Admescope. (n.d.). Admescope. Retrieved February 22, 2026, from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 22, 2026, from [Link]

-

Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Creative Bioarray. Retrieved February 22, 2026, from [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved February 22, 2026, from [Link]

-

Dalvie, D. K., et al. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 39(5), 846-55. Retrieved February 22, 2026, from [Link]

-

metabolic stability in liver microsomes - Mercell. (n.d.). Mercell. Retrieved February 22, 2026, from [Link]

-

Microsomal Clearance/Stability Assay - Domainex. (n.d.). Domainex. Retrieved February 22, 2026, from [Link]

-

Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Metabolic Stability - Frontage Laboratories. (n.d.). Frontage Laboratories. Retrieved February 22, 2026, from [Link]

-

A New Standardized Electrochemical Array for Drug Metabolic Profiling with Human Cytochromes P450 | Analytical Chemistry - ACS Publications. (2011, April 6). ACS Publications. Retrieved February 22, 2026, from [Link]

-

The role of aldehyde oxidase in drug metabolism - ResearchGate. (2020, June 22). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - DMPK. (2024, September 26). DMPK. Retrieved February 22, 2026, from [Link]

-

Aldehyde Oxidase | Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. Retrieved February 22, 2026, from [Link]

-

Addressing metabolic liabilities by bioisosteric replacements with Spark - Cresset Group. (2022, February 21). Cresset Group. Retrieved February 22, 2026, from [Link]

-

Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed. (2019, September 15). PubMed. Retrieved February 22, 2026, from [Link]

-

The role of aldehyde oxidase in drug metabolism - PubMed. (2012, February 16). PubMed. Retrieved February 22, 2026, from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (2024, November 21). Research Results in Pharmacology. Retrieved February 22, 2026, from [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom. Retrieved February 22, 2026, from [Link]

-

Metabolic Stability - Pharma Focus Asia. (2021, October 11). Pharma Focus Asia. Retrieved February 22, 2026, from [Link]

-

(PDF) Metabolic stability and its role in the discovery of new chemical entities. (2019, February 16). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

-

Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PMC. (2015, July 7). NCBI. Retrieved February 22, 2026, from [Link]

-

The Metabolism by Man of an Anticonvulsant Oxadiazole. An unusual Metabolic Route for Tertiary Amides - Taylor & Francis. (2008, September 15). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

-

A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). Retrieved February 22, 2026, from [Link]

-

Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

-

Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). (2026, February 4). Retrieved February 22, 2026, from [Link]

-

Different Method for the Production of Oxadiazole Compounds. - JournalsPub. (2024, July 31). JournalsPub. Retrieved February 22, 2026, from [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (2025, August 18). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system - PMC. (2020, June 26). NCBI. Retrieved February 22, 2026, from [Link]

-

Special Issue : Cytochrome P450 Enzymes in Drug Metabolism - MDPI. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | Medicines for Malaria Venture. (2021, July 9). Medicines for Malaria Venture. Retrieved February 22, 2026, from [Link]

-

Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. (2023, December 6). Preprints.org. Retrieved February 22, 2026, from [Link]

-

In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives to be developed as triple mutant T790M/C797S EGFR inhibitors - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. cresset-group.com [cresset-group.com]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | Medicines for Malaria Venture [mmv.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. mercell.com [mercell.com]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. nuvisan.com [nuvisan.com]

- 20. symeres.com [symeres.com]

- 21. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. selvita.com [selvita.com]

- 25. pharmafocusasia.com [pharmafocusasia.com]

An In-Depth Technical Guide to the Tautomerism and Structural Analysis of Oxadiazole Ethanols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxadiazoles and Their Tautomeric Complexity

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of this five-membered heterocycle are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Their utility stems from their metabolic stability and their ability to act as bioisosteric replacements for amide and ester groups, which can enhance a molecule's pharmacokinetic profile.[3][4]

A crucial, yet often overlooked, aspect of their chemistry is the potential for tautomerism, particularly in derivatives bearing a hydroxyethyl side chain. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium can have profound implications for a molecule's properties, including its shape, lipophilicity, and ability to interact with biological targets. For drug development professionals, understanding and controlling this tautomerism is paramount, as the active form of a drug may be a minor tautomer in equilibrium.

This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing tautomerism in oxadiazole ethanols. It details an integrated, self-validating workflow that combines computational chemistry with spectroscopic and crystallographic techniques to provide unambiguous structural elucidation.

Theoretical Framework: Ring-Chain Tautomerism in Oxadiazole Ethanols

The most significant form of tautomerism in 2-(5-substituted-1,3,4-oxadiazol-2-yl)ethanols is ring-chain tautomerism . This involves an equilibrium between the open-chain hydroxyethyl form (the "chain") and a cyclic hemiaminal form (the "ring"). This intramolecular cyclization occurs when the hydroxyl group of the ethanol side chain attacks the electrophilic carbon atom of one of the C=N bonds within the oxadiazole ring, leading to the formation of a new heterocyclic ring system.

This phenomenon is analogous to the well-studied ring-chain tautomerism observed in ortho-formyl heteroaromatic carboxylic acids and 1,3-oxazines.[5][6] The position of this equilibrium is highly sensitive to a variety of factors:

-

Electronic Effects: Electron-withdrawing or -donating groups on the 5-position of the oxadiazole ring can influence the electrophilicity of the ring carbons, thereby shifting the equilibrium.

-

Solvent Polarity: Polar solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions.

-

Temperature and pH: These factors can alter the kinetics and thermodynamics of the interconversion.

The ability to predict and confirm the predominant tautomeric form in a given environment is essential for rational drug design.

Caption: General equilibrium between the open-chain and cyclic tautomers.

Methodologies for Structural Elucidation: An Integrated Approach

No single technique can definitively characterize a tautomeric system under all conditions. Therefore, a multi-faceted, self-validating approach is required, where computational predictions are corroborated by a suite of analytical experiments.

Computational Chemistry: The Predictive Foundation

Expertise: Before any synthesis or analysis, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT allows for the calculation of the relative thermodynamic stabilities (Gibbs free energy) of all possible tautomers.[7] This provides an initial hypothesis about which form is likely to predominate in the gas phase or in various solvents.[7]

Trustworthiness: The accuracy of these predictions is highly dependent on the chosen level of theory. The B3LYP functional with a large basis set like 6-311++G(d,p) is a widely accepted standard for such calculations.[7][8] Furthermore, DFT can predict key spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can then be directly compared with experimental results for validation.[9]

Protocol: DFT Calculation of Tautomer Stability

-

Structure Generation: Build 3D models of all potential tautomers (e.g., open-chain and cyclic forms).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Solvation Modeling: To simulate solution-phase conditions, apply a solvent model such as the Polarizable Continuum Model (PCM).[7]

-

Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under those conditions.

Spectroscopic Analysis: Experimental Verification

Spectroscopic techniques provide direct experimental evidence of the structures present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is arguably the most powerful tool for studying tautomerism in solution. ¹H and ¹³C NMR spectra provide a detailed picture of the molecular structure. The key is to identify diagnostic signals that are unique to each tautomer. For example, the open-chain form will exhibit distinct signals for the -CH₂-CH₂-OH group, while the cyclic form will show different chemical shifts and coupling patterns for the protons in the newly formed ring.

Trustworthiness: The ratio of tautomers can be quantified by integrating the corresponding unique signals in the ¹H NMR spectrum.[5] Recording spectra in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can reveal how the equilibrium shifts with solvent polarity, providing further validation of the tautomeric relationship.[10][11]

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is excellent for identifying key functional groups. The open-chain tautomer will show a characteristic broad O-H stretching band (around 3300 cm⁻¹) and C=N stretching from the oxadiazole ring (around 1600 cm⁻¹).[12] The cyclic form, being a hemiaminal, might show a sharper N-H stretch and the absence of the prominent C=N band, replaced by C-N and C-O stretching frequencies.

Trustworthiness: While IR is less quantitative than NMR, the presence or absence of these key bands provides strong qualitative evidence for the predominant form, especially in the solid state (using KBr pellets) or in solution.[10]

| Technique | Open-Chain Tautomer Signature | Cyclic Tautomer Signature |

| ¹H NMR | Distinct -CH₂-CH₂-OH signals. | Altered chemical shifts for side-chain protons; appearance of N-H proton signal. |

| ¹³C NMR | Signal for C=N in the oxadiazole ring. | C=N signal is replaced by a signal for a new sp³-hybridized carbon in the hemiaminal. |

| IR | Broad O-H stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹). | Sharper N-H stretch (~3400 cm⁻¹), disappearance of C=N stretch. |

| Caption: Comparative spectroscopic data for identifying tautomers. |

X-ray Crystallography: The Definitive Solid-State Structure

Expertise: Single-crystal X-ray diffraction provides an unambiguous, high-resolution 3D structure of the molecule in the solid state.[13] This is considered the "gold standard" for structural determination. It can definitively confirm which tautomer crystallizes from a given solvent, providing absolute validation for the structural assignment.

Trustworthiness: It is crucial to remember that the solid-state structure may not be the predominant form in solution. Crystal packing forces can stabilize a tautomer that is a minor component in the solution phase. Therefore, crystallographic data must be interpreted in conjunction with solution-phase data from NMR and computational studies to build a complete picture.

Integrated Workflow for Tautomer Analysis

A robust and self-validating system for analyzing tautomerism integrates these techniques in a logical sequence. Discrepancies between methods often reveal subtle, yet important, electronic or environmental effects.

Caption: A logical workflow for the comprehensive analysis of tautomerism.

Conclusion

The structural analysis of oxadiazole ethanols requires a sophisticated approach that acknowledges their potential for ring-chain tautomerism. By moving beyond single-technique analysis and adopting an integrated, self-validating workflow, researchers and drug developers can achieve a high-confidence understanding of these dynamic molecular systems. This detailed characterization is not merely an academic exercise; it is a critical step in harnessing the full therapeutic potential of the oxadiazole scaffold, ensuring that the form being studied and developed is the one responsible for the desired biological effect. The interplay between computational prediction and multi-faceted experimental verification provides the necessary scientific rigor for advancing these promising compounds from the laboratory to clinical applications.

References

-

Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. PubMed. Available from: [Link]

-

On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O). PubMed Central. Available from: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chonnam National University. Available from: [Link]

-

A Comprehensive Review on 1,3,4-oxadiazole Derivatives. ResearchGate. Available from: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Linköping University Electronic Press. Available from: [Link]

-

Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. PubMed. Available from: [Link]

-

Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational stud. Growing Science. Available from: [Link]

-

Synthesis and Characterization of some biologically active 2, 5-Substituted Oxadiazoles. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Bentham Science. Available from: [Link]

-

1,3,4-Oxadiazole. Journal of the American Chemical Society. Available from: [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available from: [Link]

-

Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Eureka Journals. Available from: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available from: [Link]

-

Comprehensive IR and NMR research of a newly Synthesized derivative of Imidazole–1,3,4– Oxadiazole. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. MDPI. Available from: [Link]

-

Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Semantic Scholar. Available from: [Link]

-

Synthesis, Crystal Structure, DFT, and Drug-Likeness Evaluation of an Oxadiazole-Based Compound with Biological Potential. Semantic Scholar. Available from: [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available from: [Link]

-

Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PubMed Central. Available from: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PubMed Central. Available from: [Link]

-

Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. ResearchGate. Available from: [Link]

-

Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Royal Society of Chemistry. Available from: [Link]

-

Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole. DergiPark. Available from: [Link]

-

Oxadiazoles in medicinal chemistry. PubMed. Available from: [Link]

-

1,3,4-Oxadiazole. PubChem. Available from: [Link]

-

Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available from: [Link]

-

Electrophilic Aromatic Reactivities via Ring-Chain Tautomerism of Tetrahydro-1,3-oxazines and 1,3-Oxazolidines. ResearchGate. Available from: [Link]

-

Ring-chain tautomerism in 1,3-oxazines. ACS Publications. Available from: [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available from: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. journalspub.com [journalspub.com]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective reduction of ketones to form 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Application Note & Protocol: AN-OXD-2024

Executive Summary & Strategic Analysis

Target Molecule: (S)- or (R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol. Precursor: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-one. Critical Challenge: Chemoselectivity.[1] The 1,2,4-oxadiazole ring contains a labile N–O bond susceptible to reductive cleavage under standard hydrogenation conditions (e.g., H₂/Pd-C).

Strategic Recommendation: To achieve high enantiomeric excess (ee >98%) while preserving the heterocyclic core, this guide recommends two orthogonal approaches:

-

Biocatalytic Reduction (Primary): Utilizes Ketoreductases (KREDs) for mild, aqueous-phase reduction. Best for scale-up and maximum stereocontrol.

-

Asymmetric Transfer Hydrogenation (Secondary): Utilizes Ru-based Noyori-Ikariya catalysts. Best for rapid bench-scale synthesis without enzyme screening.

Chemical Mechanism & Pathway

The reduction of the ketone adjacent to the electron-deficient oxadiazole ring is electronically favorable but requires precise steric control to induce chirality.

Figure 1: Reaction Scheme & Hydride Transfer Mechanism

Caption: Mechanistic pathway highlighting the critical divergence between selective carbonyl reduction and potential ring cleavage.

Protocol A: Biocatalytic Reduction (KRED)

Rationale: Enzymes operate at ambient temperature and neutral pH, completely avoiding the risk of N–O bond cleavage. Scope: Gram to Kilogram scale.

Materials

-

Substrate: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-one (0.5 M in DMSO).

-

Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey).

-

Cofactor: NADP+ or NAD+.

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (for NADPH regeneration) or Isopropanol (IPA).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Workflow

Step 1: Rapid Screening (96-well plate)

-

Prepare a "Master Mix":

-

Buffer (pH 7.0): 900 µL

-

Cofactor (NADP+): 1.0 mg/mL

-

Glucose: 20 mg/mL

-

GDH: 5 U/mL

-

-

Dispense 180 µL Master Mix into each well.

-

Add 2 mg of different KRED variants to each well.

-

Add 10 µL of Substrate solution (dissolved in DMSO).

-

Shake at 30°C / 250 rpm for 24 hours.

-

Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via Chiral HPLC.

Step 2: Preparative Scale (10g Batch) Based on identifying a hit (e.g., KRED-X) with >99% conversion and >98% ee.

-

Reactor Setup: Charge a 250 mL round-bottom flask with 100 mL of 100 mM K-Phosphate buffer (pH 7.0).

-

Additives: Add Glucose (15 g, 1.5 eq) and NADP+ (50 mg, catalytic).

-

Enzyme Loading: Add GDH (500 U) and the selected KRED-X (200 mg).

-

Substrate Addition: Dissolve 10 g of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-one in 10 mL DMSO. Add this dropwise to the stirring enzyme mixture.

-

Note: If substrate solubility is poor, add 10% v/v Isopropanol as a co-solvent.

-

-

Reaction: Stir at 30°C. Monitor pH; maintain at 7.0 using 1M NaOH (automatic titrator recommended) as gluconic acid is produced.

-

Completion: Reaction typically completes in 12–24 hours.

-

Workup:

-

Add Celite (5 g) and filter to remove protein.

-

Extract filtrate with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Rationale: Chemical catalysis alternative when enzymes are unavailable. Uses Ru(II) catalysts which are strictly chemoselective for C=O in the presence of oxadiazoles.

Materials

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).

-

Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Protocol (1g Scale)

-

Preparation: In a 50 mL flask, dissolve 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-one (1.0 g, 7.9 mmol) in dry DCM (10 mL).

-

Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (50 mg, 1 mol%).

-

Tip: Degas the solvent with Nitrogen prior to addition to ensure catalyst longevity.

-

-

Initiation: Cool to 0°C. Slowly add the Formic Acid/TEA mixture (2.0 mL, excess).

-

Caution: CO₂ gas evolution will occur. Ensure open venting.

-

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 16 hours.

-

Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). The alcohol is more polar than the ketone.

-

Workup:

-

Quench with water (20 mL).

-

Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

-

Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine.

-

Concentrate to yield the crude chiral alcohol.

-

Analytical Controls & Data Validation

Table 1: Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Substrate Inhibition | Feed substrate slowly over 4 hours. |

| Ring Cleavage | Over-reduction | STOP using H₂ gas/Pd. Switch to ATH or KRED immediately. |

| Low ee (<90%) | Background Reaction | Ensure temperature is <30°C. For ATH, switch ligand enantiomer to check mismatch. |

| Emulsion | Protein precipitation | Use Celite filtration or add NaCl to saturate aqueous phase. |

Chiral HPLC Method (Example)

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Oxadiazole absorbance).

-

Expected Retention: (S)-isomer (tR ~ 8 min), (R)-isomer (tR ~ 12 min). Note: Confirm order with authentic standards.

Workflow Visualization

Figure 2: Process Decision Tree

Caption: Decision tree for selecting the optimal reduction pathway based on available resources and scale.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Pace, V., et al. (2015). 1,2,4-Oxadiazoles: From Synthesis to Biological Applications. Current Organic Chemistry, 19(17). [Link]

-

Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. [Link]

-

Codexis Inc. (2024). KRED Screening Protocols for Pharmaceutical Intermediates. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol synthesis

Technical Support Center: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Synthesis

Executive Summary

This guide addresses the synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol . Low yields in this synthesis are typically caused by two factors: chemoselectivity issues during the ring-closure of the alcohol-bearing amidoxime, or over-reduction/ring-opening during the generation of the alcohol handle.

This support document prioritizes the Ketone Reduction Route (Route A) as the industrial "Gold Standard" for high yield, while providing a troubleshooting guide for the Direct Cyclization Route (Route B) for users restricted to amidoxime precursors.

Module 1: Critical Synthesis Pathways

Route A: The "Gold Standard" (Ketone Reduction)

Recommended for: High yield, scalability, and avoiding side-product formation.

This route separates the ring formation from the alcohol generation. It avoids the "chemoselectivity trap" where the hydroxyl group interferes with the acylation step required to close the oxadiazole ring.

Protocol:

-

Precursor: Start with 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-one (The Ketone).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Note: Methanol typically offers faster kinetics.

-

Reagent: Sodium Borohydride (

).[1] -

Conditions:

to Room Temperature (RT).

Step-by-Step Optimization:

-

Dissolve the ketone (1.0 eq) in MeOH (

). Cool to -

Add

(0.5–0.6 eq) portion-wise. Crucial: Do not use a large excess. The oxadiazole ring is electron-deficient and susceptible to reductive cleavage by strong nucleophiles. -

Stir at

for 30 mins, then warm to RT. Monitor by TLC/LCMS. -

Quench: Carefully add saturated

or dilute acetic acid. Avoid strong acids (HCl) which can hydrolyze the ring. -

Isolation: Evaporate MeOH, extract with EtOAc.

Yield Expectation:

Route B: Direct Cyclization (Amidoxime Route)

Recommended for: One-pot synthesis when the ketone precursor is unavailable.

The Challenge: The starting material, N',2-dihydroxypropanimidamide , contains a free secondary alcohol. Reacting this with acetic anhydride (to install the 5-methyl group) often leads to O-acylation of the alcohol , forming the ester side-product rather than the free alcohol.

Optimized Protocol (T3P Method): Using Propylphosphonic anhydride (T3P) allows for milder cyclodehydration than thermal reflux, reducing side reactions.

-

Reagents: Amidoxime (1.0 eq), Acetic Acid (1.1 eq), T3P (50% in EtOAc, 1.5 eq), Triethylamine (3.0 eq).

-

Solvent: Ethyl Acetate or DMF.

-

Procedure:

-

Mix Amidoxime, Acetic Acid, and Base in solvent at RT.[2]

-

Add T3P dropwise.

-

Heat to

(Monitor closely; do not exceed -

Workup: Wash with water/brine immediately to remove T3P byproducts.

-

Module 2: Comparative Data & Yield Analysis

| Parameter | Route A: Ketone Reduction | Route B: Direct Cyclization (Thermal) | Route B: Direct Cyclization (T3P) |

| Typical Yield | 92–96% | 40–55% | 65–75% |

| Purity (Crude) | High (>95%) | Low (Requires Column) | Medium |

| Main Impurity | Ring-opened amidine (if over-reduced) | O-acetylated side chain | Unreacted O-acyl amidoxime |

| Scalability | Excellent | Poor (Viscous tars) | Good |

| Atom Economy | High | Low (Dehydration loss) | Medium |

Module 3: Troubleshooting Guide (FAQ)

Q1: I am using Route B (Cyclization). Why is my product mass M+42 higher than expected?

-

Diagnosis: You have acetylated the side-chain alcohol.

-

Cause: Acetic anhydride or Acetyl chloride is non-selective; it attacks both the amidoxime

and the alkyl -

Fix: Switch to Route A (Ketone Reduction). If you must use Route B, use Acetic Acid + T3P instead of anhydrides. T3P activates the carboxylic acid selectively for the amidoxime nitrogen/oxygen coupling and is less likely to esterify the secondary alcohol under mild conditions.

Q2: During the reduction (Route A), the oxadiazole ring disappeared. What happened?

-

Diagnosis: Reductive Ring Opening (N-O bond cleavage).